N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and imine groups suggests potential interactions with nucleophiles and electrophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-furyl)acetohydrazide
- N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-pyridyl)acetohydrazide
Uniqueness
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness might translate to different biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-20(2,3)16-10-14(11-17(19(16)25)21(4,5)6)13-22-23-18(24)12-15-8-7-9-26-15/h7-11,13,25H,12H2,1-6H3,(H,23,24)/b22-13+ |
InChI Key |
AHDWSAXQHBYINP-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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